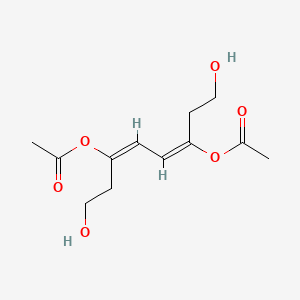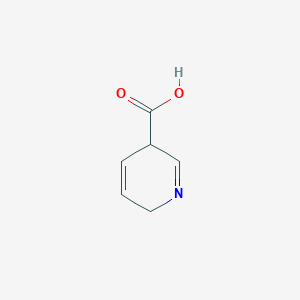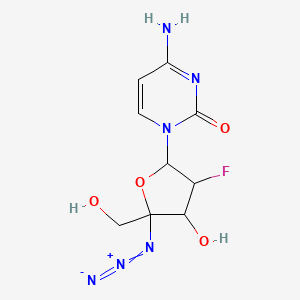
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-di-O-pentadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:0 in which the acyl group specified at positions 1 and 2 is pentadecanoyl. It derives from a pentadecanoic acid.
Aplicaciones Científicas De Investigación
Analytical Methods in Phospholipid Research
A study developed a quantitative analysis method for phosphatidylcholine (including 1,2-dipentadecanoyl-sn-glycero-3-phosphocholine) and its hydrolysis products using high-performance liquid chromatography. This method is crucial for controlling the acyl migration process of LPC regioisomers, which is significant in the synthesis or modification of phosphatidylcholine (Kiełbowicz et al., 2012).
Membrane Phase Transition Studies
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine has been used in studies observing phase transition behaviors in lipid bilayers. In situ temperature-dependent atomic force microscopy revealed the gel-fluid phase transition in bilayers, contributing to our understanding of membrane dynamics at different temperatures (Feng et al., 2005).
Multicompartment Systems and Controlled Release
This phospholipid has been employed in the creation of liposomes in polymersomes (LiPs) systems, showcasing controlled sequential release of dyes at defined temperatures. This technique has potential applications in creating microreactors for on-demand cascade reactions (Peyret et al., 2017).
Free-Standing Lipid Bilayer Membranes
Research involving free-standing lipid bilayer membranes in microdevices utilized this phospholipid. The study showed the possibility of using these devices for single-channel electrophysiology sensing applications, emphasizing the potential in biophysical studies of lipid bilayers and associated proteins (Marín et al., 2016).
Molecular Dynamics Simulations
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is also a subject in molecular dynamics simulations. These simulations aim to understand the structure and hydration of bilayers formed by various phospholipids, providing insights into lipid biophysics and membrane behavior (Poger & Mark, 2010).
Hydration Structure Studies
The hydration of the phosphocholine headgroup in this phospholipid has been extensively studied. Research using neutron diffraction and computer simulation techniques revealed detailed hydration structures, crucial for understanding the interactions of phosphocholines in solution and membrane environments (Foglia et al., 2010).
Propiedades
Nombre del producto |
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C38H76NO8P |
Peso molecular |
706 g/mol |
Nombre IUPAC |
[(2R)-2,3-di(pentadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 |
Clave InChI |
LJARBVLDSOWRJT-PSXMRANNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B1263633.png)



![2R-[(4R,4aR,7R,7aR,12bS,14R)-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-14-yl]pentan-2-ol](/img/structure/B1263639.png)
![3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1263641.png)






![(1S,3S,4R,5S)-3-[(Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1263652.png)